Methyl 6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Description
Methyl 6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a dihydropyridine derivative featuring a cyclopropyl substituent at the 6-position and a methyl ester group at the 4-position. The dihydropyridine core is a privileged scaffold in medicinal chemistry, often associated with biological activity due to its aromatic and hydrogen-bonding capabilities.
Properties
IUPAC Name |
methyl 2-cyclopropyl-6-oxo-1H-pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)7-4-8(6-2-3-6)11-9(12)5-7/h4-6H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISBELRLDWINAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC(=C1)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate, followed by cyclization and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydropyridine derivatives with varying degrees of saturation .
Scientific Research Applications
Methyl 6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between Methyl 6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate and its analogs significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed analysis:
Table 1: Comparison of Key Dihydropyridine Derivatives
*Molecular weights estimated based on structural formulas.
Key Comparisons
Substituent Effects at C6 Cyclopropyl vs. Hydroxyl: The cyclopropyl group in the target compound reduces polarity compared to the hydroxyl analog (), likely improving blood-brain barrier penetration and resistance to oxidative metabolism. However, the hydroxyl analog may exhibit better solubility in aqueous systems, making it suitable for formulations requiring high bioavailability .
Ester Group Variations
- Methyl Ester vs. Isoindolyl Ester : The methyl ester in the target compound offers simplicity and ease of synthesis, whereas the isoindolyl ester () introduces a bulkier, aromatic group. This modification could delay ester hydrolysis (prolonging half-life) or serve as a prodrug strategy to mask carboxylic acid functionality .
Functional Group Reactivity
- Boronic Acid Derivative () : Unlike the target compound, this analog’s boronic acid group enables cross-coupling reactions (e.g., Suzuki-Miyaura), positioning it as a versatile intermediate in synthetic chemistry .
Such data could validate the cyclopropyl group’s steric effects on ring planarity .
Biological Activity
Methyl 6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS No. 1495273-79-4) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₅NO₃
- Molecular Weight : 221.26 g/mol
- PubChem CID : 72705016
Research indicates that compounds similar to methyl 6-cyclopropyl-2-oxo-1,2-dihydropyridine derivatives exhibit various biological activities, including:
- Inhibition of Protein Methyltransferases : These compounds can act as selective inhibitors of protein methyltransferases (PMTs), which are crucial in regulating gene expression and cellular signaling pathways. For instance, studies have shown that certain dihydropyridine derivatives inhibit specific PMTs with high selectivity and low toxicity, suggesting a therapeutic potential in cancer treatment .
- Antitumor Activity : The compound's structural analogs have demonstrated significant antitumor activity in various preclinical models. In particular, the inhibition of cyclin-dependent kinases (CDKs) has been highlighted as a mechanism for reducing tumor growth rates in xenograft models .
- Angiogenesis Inhibition : Some related compounds have been reported to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a pivotal role in angiogenesis. This suggests that methyl 6-cyclopropyl-2-oxo-1,2-dihydropyridine derivatives may also possess antiangiogenic properties .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of methyl 6-cyclopropyl-2-oxo-1,2-dihydropyridine derivatives:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Inhibition of PMTs | 0.87 - 3.0 | |
| Antitumor activity | Varies by model | |
| Inhibition of VEGFR-2 | 1.46 |
Case Studies
Several case studies have investigated the pharmacological properties of related compounds:
- Study on CDK Inhibition : A study demonstrated that a derivative exhibited an IC50 value of 0.36 µM against CDK2 and was significantly selective over other kinases, indicating potential for targeted cancer therapies .
- Preclinical Efficacy : In vivo studies using human colorectal carcinoma xenografts showed that compounds based on this scaffold could effectively reduce tumor growth rates when administered orally, highlighting their potential for further development in clinical settings .
- Safety Profile : The safety profile of these compounds has been evaluated in various cellular models, showing low cytotoxicity while maintaining high functional potency against target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
